molecular formula C11H12ClN3O3S2 B14229774 Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- CAS No. 828920-81-6

Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-

Cat. No.: B14229774
CAS No.: 828920-81-6
M. Wt: 333.8 g/mol
InChI Key: SKTWNZFKJPWYKX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with a chloro group and a hydroxyethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxyethylamine derivatives, thionyl chloride, phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .

Properties

CAS No.

828920-81-6

Molecular Formula

C11H12ClN3O3S2

Molecular Weight

333.8 g/mol

IUPAC Name

N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H12ClN3O3S2/c12-9-10(13-6-7-16)19-11(14-9)15-20(17,18)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2,(H,14,15)

InChI Key

SKTWNZFKJPWYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NCCO)Cl

Origin of Product

United States

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